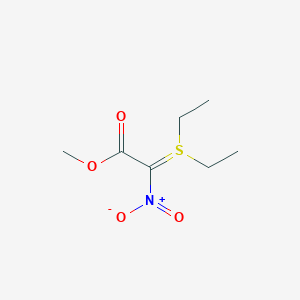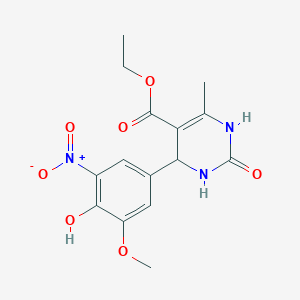![molecular formula C18H20O5 B4992781 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound with a complex molecular structure. It is commonly known as 'MMPB' or '4-methoxyphenyl-3-(3-methoxypropoxy)-benzaldehyde.' The compound is widely used in scientific research and has several applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is known to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been found to have anti-inflammatory effects, which are mediated by the inhibition of COX-2 and the subsequent decrease in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine, an important neurotransmitter for memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde in lab experiments is its diverse range of applications. The compound has been found to have anti-inflammatory properties, inhibit the growth of cancer cells, and inhibit acetylcholinesterase, making it useful for studying various diseases. However, one limitation is the complexity of its synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde. One direction is the study of its potential use in the treatment of Alzheimer's disease. The compound has been found to inhibit acetylcholinesterase, which is important for memory and learning, making it a potential candidate for the development of new Alzheimer's disease treatments. Another direction is the study of its potential use in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other disease areas.
Conclusion:
In conclusion, this compound is a complex compound that has several scientific research applications. Its synthesis method is complex, but its diverse range of applications makes it useful for studying various diseases. The compound has anti-inflammatory properties, inhibits the growth of cancer cells, and inhibits acetylcholinesterase, making it a potential candidate for the development of new treatments for Alzheimer's disease and cancer. Further studies are needed to better understand its mechanism of action and potential applications in other disease areas.
Synthesemethoden
The synthesis of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde involves several steps. The starting material is 4-methoxybenzaldehyde, which is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-propanol. This intermediate is then reacted with 3-bromo-1-chloropropane in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-(3-chloropropyl)propan-2-ol. The final step involves the reaction of this intermediate with 3-hydroxybenzaldehyde in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has several scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Eigenschaften
IUPAC Name |
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-9-16(10-8-15)22-11-4-12-23-18-14(13-19)5-3-6-17(18)21-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKJAYLDORZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B4992711.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)


![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)

![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
acetate](/img/structure/B4992789.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
